

# TDI-11055 Demonstrates Potent Anti-Leukemic Activity in Primary AML Patient Samples

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Compound of Interest		
Compound Name:	TDI-11055	
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A novel ENL YEATS domain inhibitor, **TDI-11055**, shows significant efficacy in suppressing leukemic cell growth in primary patient samples from Acute Myeloid Leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations. This guide provides a comparative analysis of **TDI-11055**'s performance against other targeted AML therapies, supported by experimental data.

#### **Executive Summary**

**TDI-11055**, a potent and orally bioavailable small-molecule inhibitor of the ENL YEATS domain, has demonstrated significant preclinical efficacy in AML.[1][2] By blocking the interaction of ENL with acetylated histones, **TDI-11055** displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs, including those driven by MYC and HOXA9.[1][3] This targeted approach has shown profound inhibitory effects on the proliferation and colony-forming ability of primary AML patient cells harboring MLL1 translocations and NPM1 mutations.[1][4] This comparison guide evaluates the efficacy of **TDI-11055** alongside other targeted agents used in AML therapy, such as venetoclax and gilteritinib, and the emerging class of SHP2 inhibitors.

## Comparative Efficacy of TDI-11055 and Other Targeted AML Therapies

The following tables summarize the available quantitative data on the efficacy of **TDI-11055** and comparator drugs in primary AML patient samples or relevant AML subtypes.



Table 1: Efficacy of TDI-11055 in Primary AML Patient Samples

Biomarker	Efficacy Endpoint	Method	Result	Citation
MLL-rearranged	Colony Formation Inhibition	Colony Forming Unit (CFU) Assay	Significant concentration-dependent reduction in colony formation in 5 different primary AML samples.	
NPM1-mutated	Colony Formation Inhibition	CFU Assay	Significant concentration-dependent reduction in colony formation in 5 different primary AML samples.	[4]
MLL-rearranged & NPM1-mutated	Gene Expression Downregulation	RT-qPCR	Significant downregulation of MYC, HOXA9, and MYB mRNA levels with 1  µmol/L TDI- 11055 treatment.	[4]
MLL-rearranged (MV4;11 cell line)	Cell Viability (IC50)	Cell Viability Assay	0.10 μM (8-day viability)	

Table 2: Comparative Efficacy of Alternative Targeted Therapies in AML



Drug	Target	Patient Population	Efficacy Endpoint	Result	Citation
Venetoclax	BCL2	NPM1- mutated AML with molecular failure	Molecular Response Rate	84% (≥1-log reduction in MRD)	[5]
NPM1- mutated AML with molecular failure	MRD Negativity	71%	[5]		
Older patients with AML (in combination with HMA)	Overall Response Rate (ORR)	64%	[6]	_	
Gilteritinib	FLT3	Relapsed/Ref ractory FLT3- mutated AML	Overall Survival (OS)	Median OS: 9.3 months (vs. 5.6 months with chemotherap y)	[7]
Relapsed/Ref ractory FLT3- mutated AML	Complete Remission (CR/CRh)	34%	[7]		
Relapsed/Ref ractory FLT3- mutated AML (bridging to transplant)	Complete Remission	52.4%	[8]		

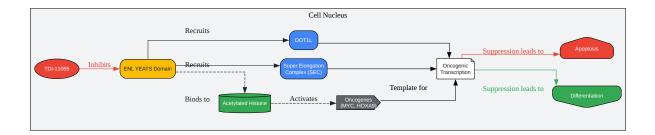


SHP2 Inhibitors (e.g., RMC- 4550)	SHP2	FLT3-ITD- driven AML (preclinical)	Apoptosis Induction	Synergistic with venetoclax in inducing apoptosis.	[9]
FLT3-ITD- driven AML (preclinical)	Overcoming Resistance	Helps overcome adaptive and acquired resistance to FLT3 TKIs.	[10]		

### **Mechanism of Action: TDI-11055 Signaling Pathway**

**TDI-11055** functions by directly inhibiting the YEATS domain of the ENL protein. This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in activating gene transcription. In AML subtypes with MLL rearrangements or NPM1 mutations, ENL is a critical component of transcriptional complexes that drive the expression of oncogenes essential for leukemia maintenance. By blocking the ENL-histone interaction, **TDI-11055** displaces ENL and its associated transcriptional machinery, including the Super Elongation Complex (SEC) and DOT1L, from chromatin.[11] This leads to a rapid decrease in the transcription of key leukemogenic genes such as MYC, HOXA9, and MYB, ultimately inducing cell differentiation and apoptosis.[2][3]





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Mechanism of TDI-11055 action in AML.

# Experimental Protocols Colony Forming Unit (CFU) Assay for Primary AML Samples

This assay assesses the ability of single AML progenitor cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.

- Cell Preparation: Primary AML patient bone marrow or peripheral blood mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation.
- Cell Plating: A specified number of cells (e.g., 1 x 10<sup>5</sup> cells/mL) are suspended in a methylcellulose-based medium (e.g., MethoCult™ H4434) supplemented with cytokines.
- Treatment: **TDI-11055** or a vehicle control (DMSO) is added to the cell suspension at various concentrations.
- Incubation: The cell-drug mixture is plated in duplicate or triplicate in 35 mm dishes and incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.



 Colony Counting: Colonies, defined as clusters of 40 or more cells, are enumerated using an inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle control.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

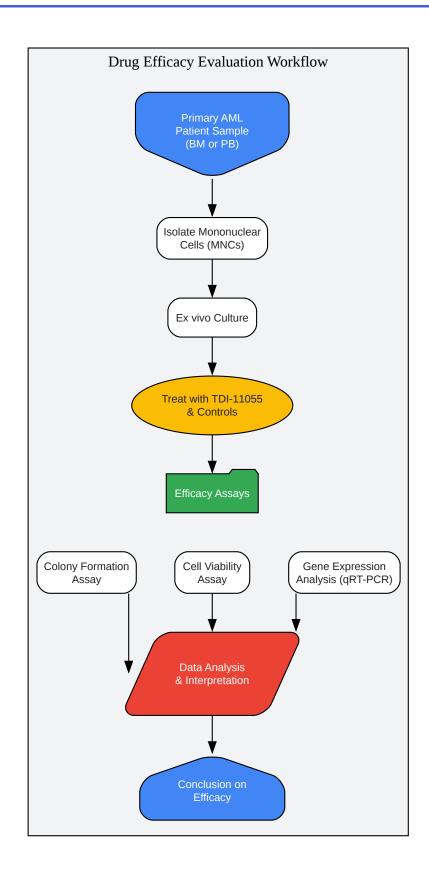
This technique is used to quantify the mRNA levels of specific target genes, such as MYC, HOXA9, and MYB.

- Cell Treatment and RNA Extraction: Primary AML cells are treated with **TDI-11055** or vehicle control for a specified period. Total RNA is then extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)
   using a reverse transcriptase enzyme and random primers.
- qRT-PCR Reaction: The cDNA is used as a template in a PCR reaction containing genespecific primers for the target genes (MYC, HOXA9, MYB) and a housekeeping gene (e.g., GAPDH or ABL1) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the PCR product in real-time.
- Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated samples is normalized to the housekeeping gene and compared to the vehicle-treated control.

#### **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like **TDI-11055** in primary AML patient samples.





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Workflow for testing TDI-11055 efficacy.



### Safety and Tolerability

Preclinical studies have indicated that **TDI-11055** is orally bioavailable and was well-tolerated in mouse models, with no overt toxicity observed at efficacious doses.[11] In contrast, established therapies have known safety profiles:

- Venetoclax: Common adverse events include nausea, diarrhea, neutropenia, and febrile neutropenia.[6][12][13] Tumor lysis syndrome is a significant risk that requires careful monitoring and management.[12]
- Gilteritinib: Frequent grade 3 or higher adverse events include febrile neutropenia, anemia, and thrombocytopenia.[7][14] Cardiac events and elevations in liver enzymes have also been reported.[14][15]
- SHP2 Inhibitors: The safety profile of SHP2 inhibitors in AML is still under investigation in clinical trials. In studies of other cancers, common adverse effects include peripheral and pulmonary edema, decreased ejection fraction, and cytopenias.[16][17]

#### Conclusion

**TDI-11055** represents a promising new therapeutic agent for AML, particularly for patients with MLL-rearranged or NPM1-mutated disease. Its targeted mechanism of action, potent preclinical efficacy in primary patient samples, and favorable initial safety profile warrant further clinical investigation. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against current standard-of-care and other emerging targeted therapies.

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